molecular formula C23H21N3O4S2 B2370735 Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1105251-88-4

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2370735
CAS RN: 1105251-88-4
M. Wt: 467.56
InChI Key: SHYSIMZIFCKAOC-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Scientific Research Applications

Photochemistry and Photostability

The photochemistry of quinolone compounds similar to the one has been studied, revealing that these compounds undergo low-efficiency photoreactions, such as substitution and decarboxylation under irradiation in aqueous solutions. The presence of certain groups, like fluorine, affects their photostability and reaction pathways. These studies highlight the importance of understanding the photostability of such compounds for their potential applications in medicinal chemistry and material science (Mella, Fasani, & Albini, 2001).

Luminescent Properties

Research into naphthalimide compounds with piperazine substituents, which share structural similarities with the queried compound, has demonstrated unique luminescent properties. These properties are influenced by the pH of the environment, making these compounds useful as pH probes in bioanalytical chemistry. The study of their luminescent properties and photo-induced electron transfer could have implications for designing new fluorescent markers or sensors (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Antibacterial Activities

The synthesis of new quinolone antibacterials incorporating piperazine and fluoromethyl groups has been explored, demonstrating that structural modifications at certain positions can yield compounds with significant in vitro antibacterial activity. This research is fundamental in the ongoing search for new antibacterial agents to combat resistant bacterial strains. The methodologies and structure-activity relationships derived from these studies contribute to the broader field of antibacterial drug discovery (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).

Antimicrobial Study of Fluoroquinolone-based Compounds

Fluoroquinolone-based compounds with piperazine moieties have been synthesized and evaluated for their antimicrobial properties. These studies not only contribute to the development of new antimicrobial agents but also help in understanding how structural variations affect the biological activity of fluoroquinolone derivatives (Patel & Patel, 2010).

Crystal Structure Analysis

The crystal structure analysis of compounds structurally related to fluoroquinolones provides insights into their molecular geometry, intermolecular interactions, and potential binding mechanisms. Such analyses are crucial for the rational design of compounds with desired biological or physical properties, aiding in the development of more efficient and selective agents (Ullah & Altaf, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are key enzymes in signal transduction pathways .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-16(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-15-9-10-17(29-2)18(11-15)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYSIMZIFCKAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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